Cas no 141358-09-0 (4-(2-Chlorophenylthio)Benzoic Acid)

4-(2-Chlorophenylthio)Benzoic Acid structure
141358-09-0 structure
商品名:4-(2-Chlorophenylthio)Benzoic Acid
CAS番号:141358-09-0
MF:C13H9O2SCl
メガワット:264.72736
MDL:MFCD11040528
CID:1305531
PubChem ID:15727826

4-(2-Chlorophenylthio)Benzoic Acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-[(2-chlorophenyl)thio]-
    • 141358-09-0
    • AKOS012822574
    • AS-45571
    • 4-((2-Chlorophenyl)thio)benzoic acid
    • 4-(2-chlorophenyl)sulfanylbenzoic acid
    • CS-0173052
    • A910882
    • AR3287
    • SCHEMBL365542
    • 4-[(2-CHLOROPHENYL)SULFANYL]BENZOIC ACID
    • 4-((2-Chlorophenyl)thio)benzoicacid
    • MFCD11040528
    • 4-(2-CHLOROPHENYLTHIO)BENZOIC ACID
    • 4-(2-Chlorophenylthio)Benzoic Acid
    • MDL: MFCD11040528
    • インチ: InChI=1S/C13H9ClO2S/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16)
    • InChIKey: ZHDLDVXKMIFTOT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)SC2=CC=C(C=C2)C(=O)O)Cl

計算された属性

  • せいみつぶんしりょう: 264.00127
  • どういたいしつりょう: 264.0011784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • PSA: 37.3

4-(2-Chlorophenylthio)Benzoic Acid セキュリティ情報

4-(2-Chlorophenylthio)Benzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C992715-50mg
4-(2-Chlorophenylthio)Benzoic Acid
141358-09-0
50mg
$ 115.00 2022-06-06
AstaTech
AR3287-0.25/G
4-(2-CHLOROPHENYLTHIO)BENZOIC ACID
141358-09-0 95%
0.25g
$144 2023-09-15
AstaTech
AR3287-1/G
4-(2-CHLOROPHENYLTHIO)BENZOIC ACID
141358-09-0 95%
1g
$361 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1243692-1g
4-((2-Chlorophenyl)thio)benzoicacid
141358-09-0 95%
1g
¥3118 2023-04-15
abcr
AB308176-250mg
4-(2-Chlorophenylthio)benzoic acid, 95%; .
141358-09-0 95%
250mg
€281.30 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1243692-250mg
4-((2-Chlorophenyl)thio)benzoicacid
141358-09-0 95%
250mg
¥1450 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1243692-5g
4-((2-Chlorophenyl)thio)benzoicacid
141358-09-0 95%
5g
¥9356 2023-04-15
AstaTech
AR3287-5/G
4-(2-CHLOROPHENYLTHIO)BENZOIC ACID
141358-09-0 95%
5g
$1083 2023-09-15
TRC
C992715-100mg
4-(2-Chlorophenylthio)Benzoic Acid
141358-09-0
100mg
$ 185.00 2022-06-06
TRC
C992715-10mg
4-(2-Chlorophenylthio)Benzoic Acid
141358-09-0
10mg
$ 50.00 2022-06-06

4-(2-Chlorophenylthio)Benzoic Acid 関連文献

4-(2-Chlorophenylthio)Benzoic Acidに関する追加情報

Recent Advances in the Study of 4-(2-Chlorophenylthio)Benzoic Acid (CAS: 141358-09-0): A Comprehensive Research Brief

4-(2-Chlorophenylthio)Benzoic Acid (CAS: 141358-09-0) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest studies involving this compound, focusing on its synthesis, biological activities, and potential clinical applications. The compound's unique structure, featuring a chlorophenylthio moiety attached to a benzoic acid backbone, makes it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Recent studies have explored the molecular mechanisms underlying the biological effects of 4-(2-Chlorophenylthio)Benzoic Acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized X-ray crystallography to elucidate the binding mode of the compound within the COX-2 active site, revealing key interactions that contribute to its selectivity and potency. These findings suggest that 4-(2-Chlorophenylthio)Benzoic Acid could serve as a lead compound for the development of novel anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs.

In the realm of oncology research, a 2024 preclinical study published in Cancer Research investigated the anticancer properties of 4-(2-Chlorophenylthio)Benzoic Acid. The compound was shown to induce apoptosis in various cancer cell lines, including breast and colon cancer, through modulation of the PI3K/AKT/mTOR signaling pathway. Importantly, the study reported synergistic effects when the compound was combined with conventional chemotherapeutic agents, potentially offering a strategy to overcome drug resistance. These results highlight the compound's potential as an adjunct therapy in cancer treatment regimens.

The pharmacokinetic profile of 4-(2-Chlorophenylthio)Benzoic Acid has also been a subject of recent investigation. A 2023 study in Drug Metabolism and Disposition characterized the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The researchers found that the compound exhibits favorable oral bioavailability and a reasonable half-life, though they noted that further optimization may be required to improve its metabolic stability. These findings provide valuable insights for future formulation development and dosing strategies.

From a synthetic chemistry perspective, recent advances have been made in optimizing the production of 4-(2-Chlorophenylthio)Benzoic Acid. A 2024 publication in Organic Process Research & Development described a novel, scalable synthesis route that improves yield and reduces environmental impact compared to traditional methods. The new approach employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's increasing focus on sustainable manufacturing practices.

Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to develop analogs of 4-(2-Chlorophenylthio)Benzoic Acid with enhanced pharmacological properties. Preliminary results from these investigations, presented at recent conferences, suggest that modifications to the chlorophenyl ring or the benzoic acid moiety can significantly alter the compound's biological activity and selectivity. These efforts may lead to the discovery of second-generation compounds with improved therapeutic indices.

In conclusion, the growing body of research on 4-(2-Chlorophenylthio)Benzoic Acid (CAS: 141358-09-0) demonstrates its considerable potential as a therapeutic agent. While challenges remain in terms of further optimization and clinical translation, the compound's diverse biological activities and relatively favorable pharmacokinetic profile make it a promising candidate for continued investigation. Future research directions likely will focus on elucidating its precise molecular targets, exploring combination therapies, and advancing the most promising derivatives through preclinical development.

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